2,5-Dibromonicotinaldehyde
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Overview
Description
2,5-Dibromonicotinaldehyde is an organic compound with the molecular formula C6H3Br2NO. It is a derivative of nicotinaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromonicotinaldehyde can be synthesized through the bromination of nicotinaldehyde. The process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield of the product. The compound is then purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form 2,5-dibromonicotinyl alcohol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: 2,5-Dibromonicotinic acid.
Reduction: 2,5-Dibromonicotinyl alcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dibromonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dibromonicotinaldehyde involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of cellular pathways .
Comparison with Similar Compounds
- 2,3-Dibromonicotinaldehyde
- 2,6-Dibromonicotinaldehyde
- 3,5-Dibromonicotinaldehyde
Comparison: 2,5-Dibromonicotinaldehyde is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
2,5-dibromopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMNFJYZMBEHNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427613 |
Source
|
Record name | 2,5-Dibromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852181-11-4 |
Source
|
Record name | 2,5-Dibromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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